Propyl Itraconazole
Overview
Description
Mechanism of Action
Target of Action
Propyl Itraconazole, also known as Itraconazole Impurity C, primarily targets fungal cytochrome P450 enzyme 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target by forming a complex with the active site, or the haem iron, of the fungal enzyme . This interaction inhibits the function of 14α-demethylase, thereby disrupting the conversion of lanosterol to ergosterol . The resulting deficiency in ergosterol disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway in fungi . By inhibiting 14α-demethylase, the compound prevents the conversion of lanosterol to ergosterol . This disruption can lead to an accumulation of toxic methylated sterol intermediates and a decrease in ergosterol levels, causing increased membrane fluidity and permeability, and ultimately, fungal cell death .
Pharmacokinetics
This compound is metabolized in the liver, and it is a substrate and inhibitor of cytochrome P450 (CYP) isoenzymes . This means it is involved in numerous drug-drug interactions . The terminal half-life of Itraconazole generally ranges from 16 to 28 hours after a single dose and increases to 34 to 42 hours with repeated dosing . The metabolite of Itraconazole is excreted from the plasma more rapidly than the parent compound .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of G1-phase cell-cycle arrest in certain cancer cell lines . It has been found to downregulate protein kinase AKT phosphorylation, decrease the phosphorylation of downstream ribosomal protein S6, and reduce the transcriptional expression of the upstream receptor tyrosine kinase HER2 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs metabolized by the same CYP enzymes can affect the metabolism and efficacy of this compound due to potential drug-drug interactions . Additionally, patient-specific factors such as liver function can impact the metabolism and effectiveness of the drug .
Biochemical Analysis
Biochemical Properties
Propyl Itraconazole interacts with various enzymes and proteins in biochemical reactions. It is metabolized by cytochrome P450 3A4, which converts it into various metabolites, including N-desalkyl itraconazole . The nature of these interactions involves the inhibition of the enzyme, which leads to the prevention of the synthesis of ergosterol, a crucial component of fungal cell membranes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the synthesis of ergosterol, leading to increased cell permeability and leakage of cellular contents . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to the active site of the cytochrome P450 3A4 enzyme, inhibiting its function and preventing the conversion of lanosterol to ergosterol . This disruption in the synthesis of ergosterol leads to changes in the structure and function of the fungal cell membrane.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by the cytochrome P450 3A4 enzyme, which converts it into various metabolites
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Propyl Itraconazole involves complex synthetic routes. One method includes dissolving a mixture of Itraconazole and L-ascorbic acid with a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization using carbon dioxide .
Industrial Production Methods
Industrial production methods for this compound typically involve high-performance liquid chromatography (HPLC) techniques to separate and identify impurities in the bulk drug product . The use of ultra-performance liquid chromatography (UPLC) has also been reported to reduce analysis time and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Propyl Itraconazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the identification and quantification of the impurity in pharmaceutical formulations .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acetonitrile, methanol, and tetrabutylammonium hydrogen sulfate buffer . The conditions often involve the use of C18 columns and UV detection at specific wavelengths .
Major Products Formed
The major products formed from these reactions include hydroxy-itraconazole, keto-itraconazole, and N-desalkyl itraconazole . These metabolites have similar properties to the parent drug and are crucial for therapeutic drug monitoring .
Scientific Research Applications
Propyl Itraconazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propyl Itraconazole include:
- Hydroxy-itraconazole
- Keto-itraconazole
- N-desalkyl itraconazole
Uniqueness
This compound is unique due to its specific chemical structure and its role as an impurity in the synthesis of Itraconazole. Its identification and quantification are crucial for ensuring the safety and efficacy of Itraconazole formulations .
Properties
IUPAC Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-1,2,4-triazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36Cl2N8O4/c1-2-13-44-33(45)43(24-39-44)28-6-4-26(5-7-28)40-14-16-41(17-15-40)27-8-10-29(11-9-27)46-19-30-20-47-34(48-30,21-42-23-37-22-38-42)31-12-3-25(35)18-32(31)36/h3-12,18,22-24,30H,2,13-17,19-21H2,1H3/t30-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKXPLQZZCVGBG-NHZFLZHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36Cl2N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512146 | |
Record name | 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74855-91-7 | |
Record name | 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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